1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid
Description
Structural Significance of Pyrrolidine (B122466) Scaffolds in Modern Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery. nih.govfrontiersin.org Its prevalence is due to a unique combination of structural and chemical properties that make it a "privileged scaffold"—a molecular framework that can bind to multiple biological targets. nbinno.com
One of the most critical features of the pyrrolidine scaffold is its three-dimensional, non-planar structure. nih.govresearchgate.netnih.gov Unlike flat aromatic rings, the saturated, sp³-hybridized carbon atoms of the pyrrolidine ring allow for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological macromolecules like proteins and enzymes. nih.govresearchgate.netnih.gov This three-dimensional coverage is essential for exploring the pharmacophore space effectively. nih.govresearchgate.netnih.gov
Furthermore, the pyrrolidine ring often contains one or more chiral centers, contributing significantly to the stereochemistry of a molecule. nih.govresearchgate.netnih.gov The specific stereoisomer of a drug candidate can drastically alter its biological profile due to different binding modes with enantioselective protein targets. nih.govresearchgate.netnih.gov The non-essential amino acid L-proline, which is a substituted pyrrolidine, is a frequently used chiral building block in stereoselective synthesis. nih.gov
| Descriptor | Pyrrolidine | Cyclopentane | Pyrrole |
|---|---|---|---|
| Dipole Moment (D) | 1.42 | 0.00 | 1.80 |
| Polar Surface Area (PSA) (Ų) | 12.47 | 0.00 | 12.47 |
| pKBHX | 2.59 | 0.00 | 0.15 |
| LogP | 0.37 | 2.93 | 0.85 |
Academic Context and Research Landscape of N-Acyl Proline and Pyrrolidine-2-Carboxylic Acid Derivatives
The academic and research landscape for N-acyl proline and pyrrolidine-2-carboxylic acid derivatives is both broad and dynamic. These compounds are synthesized and studied for a wide array of applications, ranging from materials science to pharmacology. The synthesis of these derivatives often involves the acylation of the proline nitrogen with various acyl chlorides or carboxylic acids, a common method being the Schotten-Baumann reaction. researchgate.net
Research has demonstrated that the nature of the N-acyl group significantly influences the properties and activity of the resulting molecule. For instance, studies on N-acyl-L-proline derivatives have revealed their potential to promote root growth in plants, with the specific activity depending on the structure of the acyl substituent. nih.gov In another domain, sodium N-acyl prolines derived from various fatty acids have been shown to possess valuable surface-active properties and have been evaluated for their cytotoxicity against tumor cell lines. researchgate.net
In medicinal chemistry, N-acyl pyrrolidine derivatives are actively investigated as potential therapeutic agents. For example, pyrrolidine carboxamides have been identified as a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key target for anti-tuberculosis drugs. nih.gov Similarly, N-acyl derivatives of other natural products containing pyrrolidine-like structures, such as anabasine (B190304) and cytisine, have been synthesized and screened for antimicrobial, antiviral, and analgesic activities. mdpi.com These studies often involve creating libraries of compounds with diverse acyl groups to establish structure-activity relationships (SAR) and identify potent and selective agents. mdpi.comnih.gov
The conformational properties of N-acylated prolines are also a subject of significant research, as the orientation of the acyl group relative to the pyrrolidine ring can impact biological activity. researchgate.net The versatility of the pyrrolidine-2-carboxylic acid scaffold also allows for its use in asymmetric organocatalysis, where it can facilitate stereoselective chemical transformations. researchgate.net
Rationale for Comprehensive Investigation of 1-(4-Ethylbenzoyl)pyrrolidine-2-carboxylic acid and Its Analogues
The rationale for a detailed investigation into this compound is built upon the established significance of its parent structures and the principles of rational drug design. The core of the molecule is an N-acyl pyrrolidine-2-carboxylic acid, a scaffold known to be biologically relevant. frontiersin.orgnbinno.com The investigation of specific analogues like the titular compound is a logical progression in the exploration of this chemical space to discover molecules with novel or improved properties.
The primary rationale stems from the practice of structure-activity relationship (SAR) studies. By systematically modifying a parent compound, researchers can determine how different functional groups affect its interaction with a biological target. In this case, the parent structure can be considered N-benzoyl-pyrrolidine-2-carboxylic acid. chemicalbook.com The addition of a 4-ethyl group to the benzoyl ring is a specific chemical modification intended to probe the effects of several factors:
Steric Bulk: The ethyl group adds volume at the para-position of the phenyl ring. This can influence how the molecule fits into a binding pocket of a target protein, potentially enhancing or diminishing its activity.
Lipophilicity: The alkyl nature of the ethyl group increases the molecule's lipophilicity (fat-solubility). This property is critical for a molecule's pharmacokinetic profile, including its ability to cross cell membranes and its distribution within the body.
Electronic Effects: While alkyl groups have a weak electron-donating effect, this modification can subtly alter the electronic properties of the aromatic ring and the adjacent carbonyl group, which may affect binding interactions.
By synthesizing and testing this compound and its analogues (e.g., compounds with different alkyl groups or substituents at other positions), researchers can build a comprehensive understanding of the SAR for this class of compounds. This knowledge is invaluable for the rational design of more potent, selective, or metabolically stable therapeutic agents. The broad spectrum of biological activities exhibited by related N-acyl pyrrolidine derivatives, from enzyme inhibition to antimicrobial effects, provides a strong impetus for exploring novel variations like the 4-ethylbenzoyl derivative in the search for new lead compounds in drug discovery. nih.govmdpi.com
Synthetic Strategies for the Preparation of this compound
The synthesis of this compound, a derivative of the naturally occurring amino acid proline, involves the formation of an amide bond between the secondary amine of the pyrrolidine ring and a substituted benzoic acid. Various synthetic strategies can be employed, ranging from conventional acylation methods to more advanced stereoselective routes.
Conventional Approaches in N-Acyl Pyrrolidine Synthesis
Conventional synthesis of N-acyl pyrrolidines, such as this compound, is typically achieved through the acylation of proline. The most common method involves the reaction of proline with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), under basic conditions. This straightforward approach, often referred to as the Schotten-Baumann reaction, provides a reliable means of forming the desired amide linkage.
For instance, the synthesis of N-palmitoyl proline, an N-acylated amino acid surfactant, is accomplished by reacting L-proline with palmitoyl chloride under Schotten-Baumann conditions. Similarly, 1-benzoyl-pyrrolidine-2-carboxylic acid can be synthesized from benzoyl chloride and DL-proline. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack of the proline nitrogen.
The choice of solvent and base can influence the reaction's efficiency. A two-phase system of an organic solvent and water is often employed, with the acylating agent in the organic phase and the proline salt in the aqueous phase.
Table 1: Examples of Conventional N-Acylation of Proline
| Proline Derivative | Acylating Agent | Reaction Condition | Product |
| L-Proline | Palmitoyl chloride | Schotten-Baumann | N-palmitoyl proline |
| DL-Proline | Benzoyl chloride | Basic | 1-benzoyl-pyrrolidine-2-carboxylic acid chemicalbook.com |
| Pyrrolidine-2-carboxylic acid | Benzoyl chloride | Aqueous NaOH | N-benzoyl pyrrolidine-2-carboxylic acid |
Stereoselective and Enantioselective Synthetic Routes
Given that proline is a chiral molecule, controlling the stereochemistry during synthesis is crucial, especially for applications in pharmaceuticals and catalysis. Stereoselective and enantioselective synthetic routes aim to produce a single desired stereoisomer of the target molecule.
For the synthesis of this compound, if the starting material is an enantiomerically pure form of proline (either L-proline or D-proline), the chirality at the C-2 position is typically retained throughout the acylation process, leading to the corresponding enantiomerically pure product.
More advanced stereoselective methods for synthesizing substituted pyrrolidine derivatives often involve the construction of the pyrrolidine ring from acyclic precursors. These methods can employ chiral catalysts or auxiliaries to control the stereochemical outcome. For example, asymmetric Michael addition reactions have been utilized to synthesize enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.net While not directly applied to the title compound, these methods highlight the potential for creating complex pyrrolidine structures with high stereocontrol.
Another approach involves the diastereoselective N-alkylation of proline esters, where a chiral auxiliary on the nitrogen atom directs the stereochemical course of the reaction. While this is an alkylation rather than an acylation, the principle of using a chiral director to control stereochemistry is relevant.
Derivatization and Functionalization of Pyrrolidine-2-Carboxylic Acid Analogues
The pyrrolidine-2-carboxylic acid scaffold is a versatile platform for further chemical modifications. Derivatization can be achieved at the nitrogen atom of the pyrrolidine ring, the carboxylic acid moiety, or on appended aromatic rings, leading to a diverse range of analogues with potentially new properties and applications.
Diversification via N-Alkylation and N-Acylation Reactions
The secondary amine of the pyrrolidine ring is a common site for functionalization. N-alkylation introduces an alkyl group onto the nitrogen atom, which can be achieved using various alkylating agents such as alkyl halides. The reaction conditions can be controlled to achieve mono- or di-alkylation. Asymmetric synthesis of α-substituted proline derivatives has been accomplished through diastereoselective N-alkylation of proline esters. acs.orgresearchgate.net
N-acylation, as discussed in the synthesis of the title compound, introduces an acyl group. This can be used to introduce a wide variety of substituents by using different acylating agents. For example, N-terminal proline residues in peptides can be modified through acylation, a process referred to as "proline editing". scispace.comnih.gov This allows for the introduction of various functional groups onto the proline nitrogen within a peptide sequence.
Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group at the C-2 position of the pyrrolidine ring offers another handle for derivatization.
Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst. google.com This modification is often used to protect the carboxylic acid group during other synthetic transformations or to modulate the compound's physicochemical properties, such as its solubility and lipophilicity. For instance, the synthesis of 3-hydroxyproline benzyl esters has been described from N-protected β-aminoaldehydes and benzyl diazoacetate. figshare.com
Amidation: The carboxylic acid can be coupled with an amine to form an amide bond. This is a common transformation in peptide synthesis and for the creation of diverse libraries of compounds. Amidation can be achieved using various coupling reagents, such as carbodiimides (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acid chloride. Direct amidation of carboxylic acids and amines can also be achieved using reagents like B(OCH2CF3)3. acs.org
Table 2: Examples of Carboxylic Acid Modifications
| Starting Material | Reagent | Transformation | Product |
| Pyrrolidone carboxylic acid | Propyl alcohol, H+ | Esterification | Propyl pyrrolidone carboxylate google.com |
| Pyrrolidone carboxylic acid | Aniline, heat | Amidation | N-phenyl pyrrolidone carboxamide google.com |
| N-protected β-aminoaldehyde | Benzyl diazoacetate | Cyclization/Esterification | 3-Hydroxyproline benzyl ester figshare.com |
Substituent Effects on the Benzoyl Ring System
In this compound, the benzoyl ring provides a site for introducing further diversity. The nature and position of substituents on the aromatic ring can significantly influence the molecule's electronic properties, conformation, and biological activity.
Studies on related N-[(2-pyrrolidinyl)methyl]-substituted benzamides have shown that aromatic substituents have a profound effect on properties like lipophilicity. nih.gov For instance, the position of a substituent can have a significant impact; halogen and alkyl groups in the 3-position increase apparent lipophilicity only half as much as similar substituents in the 5-position due to steric and electronic influences on adjacent groups. nih.gov
The electronic nature of the substituents also plays a crucial role. Electron-donating groups can increase the electron density of the aromatic ring and the amide carbonyl, potentially affecting bond strengths and reactivity. Conversely, electron-withdrawing groups decrease electron density. In studies on the photolysis of benzotrifluoride derivatives, it was found that strong electron-donating groups on the benzene ring enhance the reactivity toward hydrolysis. nih.gov While this is a different reaction, it illustrates the principle of how substituents can modulate the chemical properties of a benzene ring system.
These substituent effects are critical in the context of drug design and medicinal chemistry, where fine-tuning of a molecule's properties is often necessary to optimize its interaction with a biological target.
An in-depth examination of the synthetic methodologies, chemical transformations, and structural analysis of pyrrolidine-2-carboxylic acid derivatives is crucial for advancing their application in various scientific fields. This article focuses specifically on the chemical compound this compound, exploring advanced strategies for its synthesis and characterization.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-10-5-7-11(8-6-10)13(16)15-9-3-4-12(15)14(17)18/h5-8,12H,2-4,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZBVBAFRSDMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of Biological Activities and Molecular Interactions of Pyrrolidine Derivatives
In Vitro Biological Activity Profiling of 1-(4-Ethylbenzoyl)pyrrolidine-2-carboxylic acid Analogues
Enzymatic Inhibition Studies (e.g., Carbonic Anhydrase, Cathepsin, Microbial Enzymes)
A prominent area of investigation for N-acyl pyrrolidine (B122466) analogues has been their role as inhibitors of microbial enzymes, particularly in the context of antibacterial drug discovery. A notable target is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov InhA is a crucial enzyme in the mycobacterial fatty acid elongation cycle, essential for the synthesis of mycolic acids, which are key components of the bacterial cell wall. nih.gov
High-throughput screening has identified pyrrolidine carboxamides as a potent class of InhA inhibitors. nih.gov Structure-activity relationship (SAR) studies on these analogues have revealed key structural features that influence their inhibitory potency. For instance, the introduction of appropriate hydrophobic groups as replacements for a phenyl ring can lead to compounds with improved potency. nih.gov The potency of one lead compound was enhanced over 160-fold through iterative optimization. nih.gov Research has also shown that the inhibitory activity is stereospecific, with only one enantiomer of racemic mixtures being active against InhA. nih.govresearchgate.net
The table below summarizes the inhibitory activity of several pyrrolidine carboxamide analogues against InhA. nih.gov
| Compound ID | Description of Analogue Structure | % Inhibition at 15 µM | IC₅₀ (µM) |
| p31 | Amine group fused to an aromatic system | 90% | 1.39 |
| p33 | Analogue of p31 | - | 2.57 |
| p37 | Piperazine ring with para-substituted phenyl | - | 4.47 |
| p36 | Piperazine ring scaffold | 50% | 5.51 |
| p28 | Piperazine ring scaffold | 72% | 6.41 |
| s1 | Unsubstituted phenyl ring | - | 10 |
| p35 | Pyrrolidine carboxylic acid with fluorenyl piperazine | 20% | ND |
| Data sourced from a study on pyrrolidine carboxamide inhibitors of InhA from Mycobacterium tuberculosis. nih.gov |
Investigation of Protein-Ligand Binding Interactions
The mechanism of enzyme inhibition by these pyrrolidine analogues is closely linked to their binding interactions within the active site of the target protein. For InhA inhibitors, crystallographic studies have been instrumental in elucidating the binding mode. nih.govnih.gov The enhanced potency observed in analogues with bulky aromatic groups is consistent with the large size of the InhA binding pocket and the enzyme's flexibility to accommodate novel ligands. nih.gov
Computational studies, including 3D-QSAR modeling, have further defined the structural requirements for potent InhA inhibition. A successful inhibitor is typically a relatively long molecule that binds adjacent to the NADH cofactor binding site and possesses a bulky group that fits into a specific hydrophobic pocket of InhA. mdpi.com This pocket is formed by amino acid residues such as Met155, Pro193, Ile215, Leu217, Leu218, and Trp222. mdpi.com The binding mode of some pyrrolidine carboxamides has been shown to be similar to that of the known inhibitor triclosan. nih.gov Interestingly, studies noted a less optimized binding mode for a pyrrolidine carboxylic acid analogue (p35) compared to other potent inhibitors, suggesting that the carboxamide moiety may play a crucial role in establishing effective interactions within the active site. nih.gov
Evaluation of Antimicrobial and Anti-biofilm Properties
The enzymatic inhibition of essential microbial enzymes translates directly to antimicrobial activity. The pyrrolidine carboxamide analogues that inhibit InhA are effective against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents. nih.govresearchgate.net
Beyond this specific application, the broader class of pyrrolidine derivatives has demonstrated diverse antimicrobial and anti-biofilm capabilities. nih.gov
Pyrrolidine-2,3-diones : A novel library of these compounds has shown effectiveness against Staphylococcus aureus in both its planktonic (free-swimming) and biofilm forms. rsc.orgresearchgate.net These compounds displayed potent anti-biofilm properties and, in some cases, acted synergistically with established antibiotics like vancomycin. rsc.org
Thiazole-based Pyrrolidine Derivatives : Certain hybrid molecules combining thiazole (B1198619) and pyrrolidine scaffolds have been found to selectively inhibit Gram-positive bacteria, such as S. aureus and Bacillus cereus, with minimal toxicity to mammalian cells. biointerfaceresearch.com
5-Oxopyrrolidine Derivatives : Analogues based on the 5-oxopyrrolidine scaffold have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov
These findings underscore the versatility of the pyrrolidine scaffold in developing new agents to combat bacterial infections and the persistent challenge of biofilms. researchgate.net
Assessment of Modulatory Effects on Cellular Pathways (e.g., Amino Acid Metabolism)
Pyrrolidine derivatives can exert their biological effects by modulating key cellular pathways. The most direct example from the studied analogues is the inhibition of the mycolic acid biosynthesis pathway in M. tuberculosis. nih.gov By blocking the InhA enzyme, pyrrolidine carboxamides interfere with the fatty acid synthesis (FAS-II) system, disrupting the production of mycolic acids. This compromises the integrity of the mycobacterial cell wall, leading to bacterial death. nih.gov
In a different context, proline, which is pyrrolidine-2-carboxylic acid, and its analogues are known to be involved in amino acid metabolism. medchemexpress.com For example, L-azetidine-2-carboxylic acid, a structural analogue of proline, can be misincorporated into proteins, leading to endoplasmic reticulum stress. mdpi.com This demonstrates that pyrrolidine-based molecules can significantly interfere with fundamental cellular processes like protein synthesis and stress response pathways. mdpi.com
Mechanistic Investigations into Target Engagement and Biological Response
Identification of Molecular Targets of Action
A critical aspect of drug discovery is the identification of specific molecular targets through which a compound exerts its effect. For the N-acyl pyrrolidine analogues discussed, a key molecular target has been definitively identified.
Enoyl-Acyl Carrier Protein Reductase (InhA) : As detailed previously, InhA from M. tuberculosis is a validated target for pyrrolidine carboxamides. nih.govnih.gov These compounds act as direct inhibitors of the enzyme, a mechanism that is distinct from the frontline tuberculosis drug isoniazid, which requires metabolic activation. nih.gov
The broader pyrrolidine scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govresearchgate.net Studies on other classes of pyrrolidine derivatives have identified various other molecular targets, including:
DNA Polymerase and DNA Topoisomerase : Selectively inhibited by epolactaene, a compound containing a pyrrolidine-2-one structure. rdd.edu.iq
Chemokine Receptor CXCR4 : Antagonized by certain pyrrolidine-containing derivatives, which is relevant for cancer metastasis and HIV infection. nih.gov
Aldose Reductase and Glycosidase Enzymes : Polyhydroxylated pyrrolidine derivatives have shown potential to inhibit these enzymes, which are targets for diabetes treatment. nih.gov
This diversity of targets highlights the adaptability of the pyrrolidine ring in designing molecules for various therapeutic areas. researchgate.netnih.gov
Elucidation of Specific Binding Modes and Allosteric Effects
While direct crystallographic or NMR spectroscopic data for this compound complexed with a biological target are not publicly available, insights into its potential binding modes can be extrapolated from studies of structurally related N-aroyl-proline derivatives. The binding of such ligands is typically characterized by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
The carboxylic acid moiety at the 2-position of the pyrrolidine ring is a key interaction point, capable of forming strong hydrogen bonds or salt bridges with basic residues like lysine (B10760008) or arginine, or with metal ions within an enzyme's active site. The amide linkage provides another hydrogen bond donor and acceptor. The aromatic 4-ethylbenzoyl group is expected to engage in hydrophobic and aromatic stacking interactions within a corresponding pocket of a target protein. The ethyl group itself can further probe deeper into hydrophobic sub-pockets, potentially enhancing binding affinity and selectivity.
Molecular docking simulations of various N-benzoyl-proline analogs with different enzymes have illustrated these interaction patterns. For instance, in studies of inhibitors for various enzymes, the benzoyl group often occupies a hydrophobic pocket, while the proline scaffold orients the crucial carboxylic acid for interaction with key active site residues.
Allosteric Effects:
Pathway Analysis of Observed Biological Phenotypes
The biological consequences of a compound's interaction with its molecular target are manifested through the modulation of cellular signaling or metabolic pathways. For N-acyl amino acids, a class to which this compound belongs, a variety of metabolic and signaling pathways have been identified. nih.gov
N-acetylation of proline, for instance, is a metabolic process that can influence protein stability and function. pathbank.org N-acyl amino acids, in general, are involved in the endocannabinoid system and can be metabolized by enzymes like fatty acid amide hydrolase (FAAH). nih.gov Inhibition of such enzymes by a compound like this compound could lead to an accumulation of endogenous signaling lipids, resulting in downstream effects on inflammation, pain, and other physiological processes.
Furthermore, proline metabolism itself has been implicated in cancer cell proliferation and survival. scispace.com The enzyme pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis, has been identified as a potential target in hepatocellular carcinoma. nih.gov Compounds that interfere with proline metabolism or transport could therefore exhibit anti-cancer properties. A comprehensive analysis of the biological phenotypes induced by this compound would necessitate transcriptomic and metabolomic studies to identify the specific pathways it perturbs.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency
Systematic Design and Synthesis of Structure-Activity Relationship Libraries
The systematic exploration of the chemical space around a lead compound is crucial for optimizing its biological activity. For this compound, a systematic SAR study would involve the synthesis of libraries of analogs with modifications at three key positions: the pyrrolidine ring, the benzoyl moiety, and the carboxylic acid group.
Modification of the Benzoyl Group: The ethyl group at the 4-position of the benzoyl ring can be replaced with a variety of other substituents to probe the size, electronic, and hydrophobic requirements of the binding pocket. A library could include analogs with different alkyl chains (methyl, propyl, isopropyl, tert-butyl), halogens (fluoro, chloro, bromo), and electron-donating or -withdrawing groups (methoxy, nitro, cyano). The position of the substituent could also be varied (ortho, meta, para) to understand the optimal substitution pattern.
Modification of the Pyrrolidine Ring: The pyrrolidine scaffold itself can be modified. For example, hydroxylation or fluorination at the 3- or 4-positions can introduce new hydrogen bonding interactions and influence the ring's pucker, which in turn affects the spatial orientation of the other substituents.
Modification of the Carboxylic Acid: The carboxylic acid is often a critical pharmacophore. It can be esterified or converted to an amide to assess the importance of the acidic proton and the potential for additional interactions. Bioisosteric replacement with groups like tetrazole or phosphonic acid can also be explored to improve metabolic stability or cell permeability.
The synthesis of such libraries often employs combinatorial chemistry and parallel synthesis techniques to efficiently generate a large number of compounds for biological screening.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For a library of this compound analogs, a QSAR model could be developed to predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules.
A typical QSAR study involves the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be classified into several categories:
| Descriptor Class | Examples |
| 1D Descriptors | Molecular Weight, Atom Count, Bond Count |
| 2D Descriptors | Topological Indices (e.g., Wiener, Randić), Electrotopological State (E-state) Indices, Molecular Connectivity Indices |
| 3D Descriptors | van der Waals Volume, Surface Area, Dipole Moment, Principal Moments of Inertia |
| Physicochemical | LogP (lipophilicity), pKa (acidity), Molar Refractivity |
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that relates a subset of these descriptors to the observed biological activity (e.g., IC50 or Ki values). A robust QSAR model should have high statistical significance and predictive power, as assessed through internal and external validation techniques. Such a model can provide valuable insights into the key structural features driving biological activity.
Impact of Stereochemistry on Molecular Recognition and Biological Efficacy
The pyrrolidine ring of this compound contains a chiral center at the C2 position. Biological systems are inherently chiral, and as a result, the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The (S)-enantiomer (L-proline derivative) and the (R)-enantiomer (D-proline derivative) of this compound will present their substituents in different three-dimensional orientations.
This difference in spatial arrangement can have a profound impact on how the molecule interacts with its biological target. Often, only one enantiomer will fit optimally into the binding site of a protein, leading to a higher binding affinity and greater biological efficacy. The other enantiomer may have lower affinity, no activity, or even bind to a different target, potentially causing off-target effects.
The conformation of the pyrrolidine ring, known as "ring pucker," is also influenced by the stereochemistry at C2 and any other substituents on the ring. This puckering affects the relative positioning of the carboxylic acid and the N-benzoyl group, which can be critical for proper alignment within the binding site. Therefore, the stereospecific synthesis and biological evaluation of individual enantiomers are essential steps in the drug discovery and development process for pyrrolidine-based compounds.
Computational Chemistry and Rational Design of Pyrrolidine Based Research Probes
Molecular Docking and Ligand-Target Interaction Modeling for Hypothesis Generation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in generating hypotheses about the potential biological targets of a compound like 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid. By computationally screening this molecule against a library of known protein structures, researchers can identify potential binding partners and predict the binding affinity and mode of interaction.
The process begins with the generation of a 3D conformation of this compound. This structure is then placed in the binding site of a target protein, and a scoring function is used to estimate the strength of the interaction. These scoring functions take into account various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding.
For instance, docking studies of similar N-aroyl-pyrrolidine derivatives have been performed to predict their binding affinities and orientations at the active sites of various enzymes. mdpi.com In the case of this compound, the ethylbenzoyl group, the pyrrolidine (B122466) ring, and the carboxylic acid moiety would each be assessed for their potential interactions with amino acid residues in a target's binding pocket. The results of such docking studies can provide valuable insights into the structure-activity relationship (SAR) of this class of compounds and guide the design of more potent and selective analogs. frontiersin.org
A hypothetical molecular docking study of this compound against a putative kinase target could yield the results summarized in the interactive table below.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Kinase A | -8.5 | Lys72, Glu91, Asp184 | Hydrogen bond, Salt bridge |
| Kinase B | -7.2 | Leu25, Val33, Ala167 | Hydrophobic interactions |
| Protease C | -6.8 | His41, Ser195 | Hydrogen bond |
| GPCR D | -9.1 | Trp159, Phe264, Tyr308 | Pi-pi stacking, Hydrophobic |
This table presents hypothetical data for illustrative purposes.
Advanced Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic and detailed view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target protein. rsc.org
For this compound, conformational analysis would be crucial to understand the accessible shapes the molecule can adopt. The pyrrolidine ring itself is not planar and can exist in various "puckered" conformations. researchgate.netnih.gov The orientation of the 4-ethylbenzoyl group relative to the pyrrolidine-2-carboxylic acid core is also subject to rotational freedom. Understanding the preferred conformations is key to predicting how the molecule will fit into a binding site.
MD simulations can be used to study the stability of the docked complex of this compound and its potential target. nih.gov By simulating the complex in a virtual aqueous environment, researchers can observe how the ligand and protein interact and adapt to each other over time. This can help to validate the docking results and provide a more accurate prediction of the binding affinity. Furthermore, MD simulations can reveal the role of solvent molecules in mediating the ligand-protein interaction and can be used to calculate the free energy of binding.
A summary of potential findings from an MD simulation of this compound bound to a target protein is presented below.
| Simulation Metric | Result | Implication |
| Root Mean Square Deviation (RMSD) | Low and stable | The ligand remains stably bound in the active site. |
| Root Mean Square Fluctuation (RMSF) | Low for binding site residues | The binding site maintains a stable conformation to accommodate the ligand. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds observed | Key hydrogen bonding interactions contribute to binding affinity. |
| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Strong predicted binding affinity. |
This table presents hypothetical data for illustrative purposes.
De Novo Design Approaches for Novel Pyrrolidine Scaffolds with Desired Academic Properties
De novo design is a computational strategy used to generate novel molecular structures with desired properties. nih.gov This approach can be particularly useful for exploring the chemical space around the this compound scaffold to design new research probes with improved potency, selectivity, or other academic properties.
There are several de novo design algorithms. Some start with a "seed" fragment in the binding site of a target and incrementally "grow" a molecule. Others piece together molecular fragments from a pre-existing library to create a novel structure that fits the binding site. For the pyrrolidine scaffold, a de novo design approach could be used to explore different substituents on the benzoyl ring or the pyrrolidine ring to optimize interactions with a target protein. nih.gov
For example, a computational algorithm could suggest replacing the ethyl group with other alkyl or functional groups to better fill a hydrophobic pocket in the target's active site. Similarly, modifications to the pyrrolidine ring could be explored to introduce new hydrogen bond donors or acceptors to enhance binding affinity. The newly designed molecules can then be evaluated using molecular docking and MD simulations to predict their potential as improved research probes.
In Silico ADMET Predictions for Pre-clinical Research Prioritization
Before a compound can be considered for further pre-clinical development, it is essential to evaluate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov In silico ADMET prediction models have become increasingly important in the early stages of drug discovery and chemical probe development to flag potential liabilities and prioritize compounds for further testing. japsonline.comnih.gov
A variety of computational models are available to predict a wide range of ADMET properties for a molecule like this compound. These models are typically based on quantitative structure-property relationships (QSPR) and have been trained on large datasets of experimental data.
Predicted ADMET properties for this compound could include:
Absorption: Prediction of oral bioavailability, intestinal absorption, and potential for being a substrate of efflux transporters like P-glycoprotein. mdpi.com
Distribution: Prediction of plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of clearance and half-life.
Toxicity: Prediction of potential for Ames mutagenicity, cardiotoxicity (hERG inhibition), and other toxicities.
The results of these in silico predictions can help to identify potential developmental hurdles for this compound and guide its optimization. For example, if the compound is predicted to have poor oral bioavailability, medicinal chemists can design analogs with improved physicochemical properties.
An example of an in silico ADMET profile for this compound is provided in the interactive table below.
| ADMET Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
This table presents hypothetical data for illustrative purposes.
Pre Clinical Pharmacological Investigations of Pyrrolidine 2 Carboxylic Acid Analogues Non Human in Vivo Models
Efficacy Studies in Defined Animal Models (excluding human trials)
The primary goal of in vivo efficacy studies is to demonstrate that the compound has the desired therapeutic effect in a living organism. The choice of animal models is crucial and depends on the intended therapeutic application of the pyrrolidine (B122466) derivative. nih.gov
To establish a proof-of-concept, researchers select animal models that mimic the pathophysiology of the human disease being targeted. Given the broad range of activities of pyrrolidine derivatives, which include anti-inflammatory, anticonvulsant, and receptor antagonist properties, the choice of model is critical. frontiersin.orgnih.govnih.gov For instance, if 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid were being investigated as an anti-inflammatory agent, models such as carrageenan-induced paw edema in rats or collagen-induced arthritis in mice would be appropriate. nih.govresearchgate.net These models allow for the assessment of the compound's ability to reduce inflammation and its associated symptoms.
Successful proof-of-concept is typically demonstrated by a statistically significant improvement in disease-specific endpoints in treated animals compared to a control group.
Pharmacodynamics (PD) involves the study of the biochemical and physiological effects of a drug on the body. In preclinical settings, PD endpoints are measurable markers that indicate the drug's effect. nih.gov For an anti-inflammatory compound, these endpoints could include:
Biomarkers: Measurement of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), prostaglandins, and nitric oxide in blood or tissue samples. nih.govmdpi.com
Physiological Measurements: Assessment of physical signs of inflammation, such as paw volume in edema models or joint swelling in arthritis models. nih.gov
Histopathology: Microscopic examination of tissues to assess the extent of inflammation and tissue damage.
The evaluation of these endpoints helps to establish a dose-response relationship and to understand the mechanism of action of the compound.
Hypothetical Efficacy Data in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Paw Volume Increase (%) | Reduction in Edema (%) |
|---|---|---|
| Vehicle Control | 65 | - |
| Compound A (10 mg/kg) | 42 | 35.4 |
| Compound A (30 mg/kg) | 25 | 61.5 |
| Reference Drug (Indomethacin) | 20 | 69.2 |
Early Metabolic Research and Biotransformation Pathways (excluding human data)
Understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. These studies assess the compound's stability in biological systems and identify its metabolites, which is crucial for interpreting efficacy and toxicology data. researchgate.netnih.gov
In vitro metabolic stability assays are used to predict how quickly a compound will be metabolized in the body. nih.govwuxiapptec.com These assays typically involve incubating the compound with liver microsomes, S9 fractions, or hepatocytes from preclinical species (e.g., rat, mouse, dog). nuvisan.comcreative-bioarray.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and in vitro half-life (t½). researchgate.net
These studies provide an early indication of a compound's potential in vivo clearance and oral bioavailability. Compounds with very high metabolic instability may be rapidly cleared from the body, limiting their therapeutic effect.
Hypothetical In Vitro Metabolic Stability Data
| Species | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Rat | Liver Microsomes | 45 | 15.4 |
| Mouse | Liver Microsomes | 32 | 21.6 |
| Dog | Hepatocytes | 68 | 10.2 |
Metabolite identification is the process of determining the chemical structures of the metabolites formed from the parent drug. researchgate.net This is typically done using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.netchromatographyonline.com Identifying major metabolites is important because they may be pharmacologically active or contribute to toxicity. researchgate.net
Metabolite profiling involves analyzing samples from in vivo animal studies (e.g., plasma, urine, feces) to identify and quantify the metabolites present. This helps to build a complete picture of the drug's biotransformation pathways. Common metabolic reactions for a compound like this compound could include hydroxylation of the ethyl group or the aromatic ring, and conjugation of the carboxylic acid group. researchgate.net
Formulation and Delivery Strategies for Pre-clinical Animal Studies
The development of an appropriate formulation is essential to ensure that the compound can be effectively delivered to the animals in preclinical studies. nih.gov The choice of formulation depends on the physicochemical properties of the compound (e.g., solubility, stability) and the intended route of administration. altasciences.com
For early-stage preclinical studies, simple formulations are often preferred. Common strategies include:
Solutions: If the compound is sufficiently soluble in a pharmaceutically acceptable vehicle.
Suspensions: For poorly soluble compounds, a suspension in a vehicle containing a suspending agent can be used. nih.gov
Co-solvents and Surfactants: These can be used to enhance the solubility of poorly soluble compounds.
The primary goal of preclinical formulation development is to achieve adequate drug exposure in the animal models to enable the assessment of efficacy and safety. researchgate.netmdpi.com The formulation must be well-tolerated by the animals and should not interfere with the interpretation of the study results.
Optimizing Solubility and Bioavailability in Animal Models
The inherent physicochemical properties of pyrrolidine-2-carboxylic acid analogues can present challenges to achieving adequate systemic exposure in animal models. The carboxylic acid moiety, while often crucial for pharmacological activity, can lead to poor membrane permeability and rapid clearance, thereby limiting oral bioavailability. Research in this area focuses on structural modifications and formulation strategies to overcome these hurdles.
Pre-clinical studies in rodent models, such as rats and mice, are standard for assessing oral bioavailability. These studies involve administering the compound and measuring its concentration in plasma over time. Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC) are determined to quantify the extent and rate of absorption. For carboxylic acid-containing compounds, low oral bioavailability often triggers further investigation into the limiting factors, which can include poor dissolution in the gastrointestinal tract, low permeability across the intestinal wall, or extensive first-pass metabolism in the liver.
Strategies to enhance bioavailability for this class of compounds in animal models include:
Formulation with solubility enhancers: Utilizing excipients such as cyclodextrins, surfactants, or co-solvents to improve the dissolution of the compound in the gut.
pH modification: For acidic compounds, formulation in a more alkaline microenvironment can enhance solubility and absorption.
Use of absorption enhancers: Co-administration with agents that can transiently increase intestinal permeability.
The table below illustrates a hypothetical comparison of pharmacokinetic parameters for a generic pyrrolidine-2-carboxylic acid analogue before and after the application of a bioavailability enhancement strategy in a rat model.
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Standard Suspension | 150 | 2.0 | 600 | 10 |
| Optimized Formulation | 750 | 1.5 | 3750 | 50 |
This table is illustrative and based on general principles of pharmacokinetic optimization, not on specific experimental data for this compound.
Development of Research Formulations (e.g., prodrugs)
When intrinsic solubility and permeability issues cannot be overcome by formulation approaches alone, the development of prodrugs represents a key strategy in medicinal chemistry. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in vivo to release the active parent drug. For carboxylic acids, the most common prodrug approach is esterification.
The conversion of the carboxylic acid group of a pyrrolidine-2-carboxylic acid analogue into an ester can mask the polar nature of the acid, thereby increasing lipophilicity. This enhanced lipophilicity can lead to improved absorption via passive diffusion across the gastrointestinal membrane. Once absorbed into the bloodstream, the ester prodrug is designed to be rapidly hydrolyzed by esterase enzymes present in the plasma, liver, and other tissues to release the active carboxylic acid.
The design of a successful prodrug involves careful selection of the ester promoiety to balance several factors:
Increased Lipophilicity: To enhance absorption.
Aqueous Stability: The prodrug must be stable enough in the gastrointestinal tract to be absorbed intact.
Enzymatic Lability: It must be readily cleaved by esterases in the systemic circulation to release the active drug.
Safety of the Promoieties: The cleaved alcohol or other promoiety should be non-toxic.
Simple alkyl esters (e.g., methyl, ethyl) are common starting points for prodrug development. The table below outlines potential ester prodrugs of a hypothetical N-aroyl-pyrrolidine-2-carboxylic acid and their intended impact on physicochemical properties.
| Prodrug Moiety | Predicted Change in LogP | Rationale for Selection | Potential Animal Model for Evaluation |
| Methyl Ester | Increase | Simple modification, easy synthesis | Rat, Mouse |
| Ethyl Ester | Further Increase | Common promoiety, generally safe | Rat, Mouse |
| Pivaloyloxymethyl (POM) Ester | Significant Increase | Known to be labile to esterases | Dog, Non-human primate |
This table presents common prodrug strategies and is not based on specific experimental data for this compound.
The evaluation of these prodrugs in animal models involves administering the prodrug and measuring the plasma concentrations of both the intact prodrug and the released active parent drug. A successful prodrug will show low and transient levels of the prodrug itself, with rapid appearance and a significantly higher systemic exposure (AUC) of the parent drug compared to when the parent drug is administered directly. This confirms that the prodrug is efficiently absorbed and converted, achieving the goal of enhanced bioavailability.
Emerging Research Directions and Future Pre Clinical Applications of Pyrrolidine 2 Carboxylic Acids
Expansion into Underexplored Biological Targets and Disease Areas
The inherent structural diversity of pyrrolidine (B122466) derivatives allows for their application across a wide spectrum of biological activities, including antiviral, antifungal, antimalarial, and antitumor functions frontiersin.org. Research is actively pushing beyond established targets to explore novel applications for N-acyl pyrrolidine-2-carboxylic acids.
Detailed Research Findings:
Neurological and Psychiatric Disorders: Naturally occurring pyrrolidine derivatives known as kainoids act as potent neuroexcitatory agents by activating glutamate receptors, making them valuable pharmacological probes for studying the central nervous system frontiersin.org. This opens avenues for designing derivatives like 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid to modulate specific receptor subtypes for potential therapeutic intervention in neurological conditions.
Metabolic Diseases: Certain polyhydroxylated pyrrolidines have been investigated as dual-target inhibitors of α-glucosidase (AG) and aldose reductase (ALR2), two enzymes implicated in the pathology of diabetes nih.gov. Structure-activity relationship (SAR) studies reveal that the stereochemistry of the pyrrolidine ring and its substituents is crucial for potent inhibition nih.gov. This suggests that systematic modification of the N-benzoyl group on the pyrrolidine core could yield novel candidates for metabolic disorders.
Anti-inflammatory and Anticonvulsant Activity: The pyrrolidine scaffold is a key component in compounds developed for anti-inflammatory and anticonvulsant properties frontiersin.orgnih.gov. The non-planar, three-dimensional structure of the ring allows for precise spatial orientation of substituents to optimize interactions with biological targets researchgate.netnih.gov.
Future research on this compound could involve screening against a panel of underexplored enzymes and receptors implicated in these and other disease areas, such as oncology and infectious diseases, to uncover novel therapeutic potential.
| Potential Target Class | Disease Area | Rationale for Pyrrolidine Scaffolds |
| G-Protein Coupled Receptors (GPCRs) | CNS Disorders, Metabolic Disease | 3D structure allows for specific receptor subtype modulation. |
| Kinases | Oncology, Inflammation | Scaffold can be decorated to fit into ATP-binding sites. |
| Proteases | Infectious Disease, Oncology | Mimics peptide bonds, acting as potential enzyme inhibitors. |
| Ion Channels | Neurological Disorders | Can be designed to modulate channel gating and ion flow. |
Integration of Artificial Intelligence and Machine Learning in Pyrrolidine Research
The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing drug discovery nih.gov. AI and machine learning (ML) models are being employed to accelerate the design, optimization, and discovery of new drugs by analyzing vast datasets to predict biological activity and chemical properties nih.govresearcher.life.
For pyrrolidine-based compounds, including this compound, AI offers several applications:
Predictive Modeling: ML algorithms such as Random Forest and Support Vector Machines (SVM) can be trained on existing data from other pyrrolidine derivatives to build Quantitative Structure-Activity Relationship (QSAR) models nih.gov. These models can predict the biological activity of novel, unsynthesized analogs, allowing researchers to prioritize the most promising candidates.
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties crimsonpublishers.com. By providing the pyrrolidine-2-carboxylic acid core as a constraint, these tools can generate novel substitution patterns on the benzoyl ring to optimize target affinity and pharmacokinetic profiles.
Synthesis Prediction: AI tools are increasingly used to devise efficient synthetic routes for complex molecules digitellinc.com. Such programs can analyze known reactions to propose novel, high-yield pathways for synthesizing specific derivatives like this compound.
The integration of these computational techniques can significantly reduce the time and cost associated with traditional drug discovery pipelines, enabling a more rapid exploration of the chemical space around the pyrrolidine scaffold crimsonpublishers.com.
| AI/ML Application | Objective | Potential Impact on Pyrrolidine Research |
| Virtual Screening | Identify potential hits from large compound libraries. | Rapidly screen thousands of virtual pyrrolidine analogs against a biological target. |
| ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Prioritize compounds with favorable drug-like properties early in the process. |
| Target Identification | Analyze biological data to propose novel drug targets. | Identify new potential targets for which pyrrolidine derivatives could be effective. |
Development of Pyrrolidine-Based Chemical Probes for Cellular and Molecular Studies
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. A well-designed probe allows for the selective modulation of a specific protein in a complex cellular environment. The pyrrolidine scaffold provides a robust framework for the development of such probes.
While research into this compound as a chemical probe is still nascent, the broader class of compounds offers significant promise. For instance, a fluorescent probe was recently developed for the specific detection of the parent molecule, pyrrolidine, demonstrating the scaffold's utility in probe design researchgate.netnih.gov.
The development of a probe based on this compound would involve:
Identification of a Biological Target: The first step is to identify a specific protein or enzyme with which the compound interacts.
Functionalization: The core molecule would be chemically modified to incorporate a reporter tag (e.g., a fluorophore for imaging) or a reactive group (e.g., a photo-crosslinker for target identification) without disrupting its binding affinity.
Cellular Validation: The resulting probe would be used in cell-based assays to visualize the target protein's location, track its movement, or confirm target engagement of potential drugs.
By converting bioactive pyrrolidine derivatives into chemical probes, researchers can gain deeper insights into their mechanisms of action and accelerate the drug discovery process.
Sustainable and Green Chemistry Approaches in Pyrrolidine Synthesis Research
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. Research into the synthesis of pyrrolidine derivatives has yielded several innovative and sustainable methodologies.
Eco-Friendly Solvents: One approach involves using environmentally benign solvent systems, such as an ethanol-water mixture, for three-component domino reactions to create complex pyrrolidine-fused spirooxindoles under catalyst-free conditions rsc.org.
Multicomponent Reactions: One-pot, multicomponent reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and save energy vjol.info.vnrsc.org.
Reusable Catalysts: The development of heterogeneous catalysts, such as L-proline functionalized magnetic nanorods, allows for the efficient and stereoselective synthesis of spiro-pyrrolidines rsc.org. A key advantage is that these nanocatalysts can be easily recovered and reused multiple times without a significant loss of activity, aligning with green chemistry goals rsc.org.
The application of these principles to the synthesis of this compound could lead to a more efficient, cost-effective, and environmentally friendly manufacturing process compared to traditional multi-step syntheses.
| Green Chemistry Strategy | Description | Benefit for Pyrrolidine Synthesis |
| Use of Aqueous Media | Replacing volatile organic solvents with water or ethanol/water mixtures. | Reduced toxicity and environmental pollution rsc.org. |
| Catalyst-Free Reactions | Designing reactions that proceed efficiently without a catalyst. | Avoids the use of often toxic and expensive metal catalysts rsc.org. |
| Asymmetric Organocatalysis | Using small organic molecules like proline derivatives to control stereochemistry. | Avoids heavy metals while producing enantiomerically pure compounds mdpi.com. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Reduced reaction times and often improved yields researchgate.net. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Condensation of 4-ethylbenzaldehyde with pyrrolidine-2-carboxylic acid derivatives, followed by cyclization under acidic or basic conditions. Catalysts like palladium or copper may enhance yield, as seen in analogous heterocyclic syntheses .
- Route 2 : Functionalization of preformed pyrrolidine cores via coupling reactions (e.g., amide bond formation) using coupling agents like EDC/HOBt. Solvent selection (DMF, toluene) and temperature control (40–100°C) are critical for minimizing side reactions .
- Optimization : Use factorial design of experiments (DoE) to test variables (catalyst loading, solvent polarity, reaction time). Statistical tools like ANOVA can identify significant factors affecting yield and purity .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology :
- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to verify the ethylbenzoyl and pyrrolidine moieties. Compare peaks to analogous compounds (e.g., 4-(2-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylic acid) .
- HPLC/LCMS : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and ESI-MS to confirm molecular weight and purity (>95%). Adjust mobile phase (acetonitrile/water + 0.1% TFA) for optimal resolution .
- Elemental Analysis : Validate empirical formula (CHNO) via combustion analysis or high-resolution mass spectrometry (HRMS) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Enzyme Inhibition : Test against proteases or kinases (e.g., angiotensin-converting enzyme) using fluorogenic substrates. IC values can be determined via dose-response curves .
- Antimicrobial Activity : Perform broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodology :
- Reaction Path Search : Employ density functional theory (DFT) to model transition states and activation energies. Software like Gaussian or ORCA can identify favorable pathways (e.g., nucleophilic acyl substitution vs. electrophilic aromatic substitution) .
- Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance around the pyrrolidine ring to predict regioselectivity in coupling reactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodology :
- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, incubation time) across labs. Use reference compounds to calibrate inter-lab variability .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan. Apply statistical models (random-effects) to account for heterogeneity in experimental conditions .
Q. How can stereochemical outcomes be controlled during synthesis, and what techniques validate chiral purity?
- Methodology :
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-metal complexes) during key steps (e.g., acylation) .
- Chiral HPLC : Employ columns with cellulose/amylose derivatives to separate enantiomers. Compare retention times to commercially available standards .
Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., protein binding sites)?
- Methodology :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to resolve binding modes. Use synchrotron radiation for high-resolution data .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) to quantify affinity (K) .
Methodological Considerations for Data Contradictions
Q. How should researchers address variability in synthetic yields across studies?
- Methodology :
- Trace Impurity Analysis : Use GC-MS or ICP-OES to detect catalyst residues (e.g., Pd, Cu) that may inhibit reactions .
- Reaction Monitoring : Implement in situ IR or Raman spectroscopy to track intermediate formation and optimize reaction quenching .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions involving volatile solvents .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Consult institutional chemical hygiene plans for guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
